molecular formula C28H40Cl2N2O2 B2446689 (R)-(-)-LY 426965 dihydrochloride CAS No. 228418-85-7

(R)-(-)-LY 426965 dihydrochloride

Cat. No. B2446689
CAS RN: 228418-85-7
M. Wt: 507.54
InChI Key: MWAFGTLMPGKRHD-QDSLRZTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ®-(-)-LY 426965 dihydrochloride involves several steps, including the resolution of racemic mixtures and the use of specific reagents to achieve the desired enantiomeric purity. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Chemical Reactions Analysis

®-(-)-LY 426965 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

®-(-)-LY 426965 dihydrochloride has been extensively studied in various scientific fields:

Mechanism of Action

®-(-)-LY 426965 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By blocking this receptor, ®-(-)-LY 426965 dihydrochloride can modulate the effects of serotonin and other neurotransmitters .

Comparison with Similar Compounds

®-(-)-LY 426965 dihydrochloride is compared with other similar compounds, such as:

These comparisons highlight the unique properties of ®-(-)-LY 426965 dihydrochloride, particularly its selectivity and lower activity compared to its enantiomer .

properties

IUPAC Name

(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H/t28-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFGTLMPGKRHD-QDSLRZTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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